N-(trifluoromethylthio)saccharin

Catalog No.
S882502
CAS No.
1647073-46-8
M.F
C8H4F3NO3S2
M. Wt
283.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(trifluoromethylthio)saccharin

CAS Number

1647073-46-8

Product Name

N-(trifluoromethylthio)saccharin

IUPAC Name

1,1-dioxo-2-(trifluoromethylsulfanyl)-1,2-benzothiazol-3-one

Molecular Formula

C8H4F3NO3S2

Molecular Weight

283.3 g/mol

InChI

InChI=1S/C8H4F3NO3S2/c9-8(10,11)16-12-7(13)5-3-1-2-4-6(5)17(12,14)15/h1-4H

InChI Key

KNDYXRJLEZMPBC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)SC(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)SC(F)(F)F

Organic Synthesis:

Tfm-saccharin has been explored as a reagent in organic synthesis due to the presence of the trifluoromethylthio group (-SCF3). This group can act as a leaving group in various reactions, allowing for the introduction of the trifluoromethyl moiety (CF3) into other molecules. For instance, a study describes its use in the synthesis of N-trifluoromethylthio-substituted indoles. Source: TCI America, "N-(Trifluoromethylthio)saccharin 1647073-46-8":

Medicinal Chemistry:

The introduction of fluorine atoms into molecules can sometimes improve their biological properties. Tfm-saccharin, containing the trifluoromethyl group, has been investigated for potential medicinal applications. A study mentions its use as a reactant in the preparation of novel heterocyclic compounds for biological evaluation. However, further research is needed to determine its specific therapeutic effects. Source: Tokyo Chemical Industry Co., Ltd., "N-(Trifluoromethylthio)saccharin 1647073-46-8":

N-(trifluoromethylthio)saccharin is a synthetic compound derived from saccharin, characterized by the presence of a trifluoromethylthio group. Its chemical formula is C₈H₄F₃NO₃S, and it features a sulfonamide structure that enhances its reactivity and biological activity. The trifluoromethylthio group (–SCF₃) is notable for its lipophilicity, which facilitates the transport of the compound through lipid membranes, making it particularly interesting in medicinal chemistry and material science .

, including:

  • Friedel-Crafts Trifluoromethylthiolation: This reaction involves the introduction of the trifluoromethylthio group into electron-rich arenes, utilizing Lewis acid catalysts to activate the saccharin derivative .
  • Catalytic Activation: The compound can be activated by Lewis acids such as iron(III) chloride, facilitating substitution reactions with nucleophiles like diphenyl selenide to yield more reactive intermediates .

The biological activity of N-(trifluoromethylthio)saccharin has been explored in various studies. Its lipophilic nature allows for enhanced permeability in biological systems, which may contribute to its potential as a pharmaceutical agent. The incorporation of the trifluoromethylthio group into bioactive molecules can significantly alter their pharmacokinetic properties, potentially improving efficacy and reducing toxicity .

The synthesis of N-(trifluoromethylthio)saccharin typically involves several steps:

  • Starting Material: Saccharin is used as the precursor.
  • Trifluoromethylthiolation: The introduction of the trifluoromethylthio group can be achieved through various methods, including:
    • Electrophilic substitution reactions using trifluoromethanesulfenyl chloride or related reagents.
    • Catalytic processes involving transition metals that facilitate the formation of the trifluoromethylthio bond .

N-(trifluoromethylthio)saccharin has several applications across different fields:

  • Pharmaceuticals: Its ability to modify biological activity makes it a candidate for drug development, particularly in creating new therapeutic agents with improved properties.
  • Material Science: The compound can be used in synthesizing advanced materials due to its unique chemical properties.
  • Chemical Synthesis: As a trifluoromethylthiolating agent, it is valuable in organic synthesis for creating complex molecules with specific functional groups .

Interaction studies involving N-(trifluoromethylthio)saccharin have focused on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action and potential applications in medicinal chemistry. The interactions often depend on the nature of the substituents on the nucleophiles and the reaction conditions used (e.g., solvent, temperature) which can significantly influence outcomes .

N-(trifluoromethylthio)saccharin can be compared with several similar compounds that also contain trifluoromethyl or thiol groups. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
N-trifluoromethylthiosaccharinTrifluoromethylthio groupShelf-stable and easily accessible
Trifluoromethanesulfenyl chlorideSulfenyl chlorideCommonly used electrophilic reagent
N-trifluoromethylthiobenzenesulfonamideTrifluoromethylthio-benzenesulfonamideUsed in similar electrophilic thiolation reactions
N-(trifluoromethylsulfonyl)anilineTrifluoromethylsulfonyl groupDifferent reactivity profile compared to saccharin

N-(trifluoromethylthio)saccharin stands out due to its dual functionality as both a sulfonamide and a potent trifluoromethylthiolating agent, allowing for diverse applications in organic synthesis and medicinal chemistry that may not be achievable with other similar compounds.

XLogP3

2.2

Dates

Modify: 2023-08-16

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